2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid
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Overview
Description
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiazole ring, a piperazine moiety, and a bromine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with 2-bromo-1-chloroethane to form 2-bromo-1-(thiazol-2-yl)ethanone. This intermediate is then reacted with 2-(piperazin-1-yl)aniline under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thioethers .
Scientific Research Applications
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a thiazole ring.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and a prop-2-ynyl group.
Uniqueness
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiazole ring and the piperazine moiety contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H16BrF3N4O3S |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15BrN4OS.C2HF3O2/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19;3-2(4,5)1(6)7/h1-4,9,16H,5-8H2,(H,17,20);(H,6,7) |
InChI Key |
DOESWGLRLZZSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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